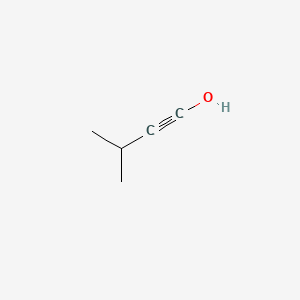

Methylbutynol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

37365-71-2 |

|---|---|

Formule moléculaire |

C5H8O |

Poids moléculaire |

84.12 g/mol |

Nom IUPAC |

3-methylbut-1-yn-1-ol |

InChI |

InChI=1S/C5H8O/c1-5(2)3-4-6/h5-6H,1-2H3 |

Clé InChI |

JQZGUQIEPRIDMR-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C#CO |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Methylbutynol

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and kinetics of 2-methyl-3-butyn-2-ol (this compound), an important intermediate in the production of pharmaceuticals, vitamins, and fragrances.[1][2][3][4] The document details the prevalent industrial synthesis routes, reaction conditions, and purification methods, supported by quantitative data and detailed experimental protocols.

Core Synthesis Mechanisms

The primary industrial method for synthesizing this compound is the ethynylation of acetone, which involves the reaction of acetone with acetylene.[5] This transformation can be achieved through several catalytic pathways, most notably base-mediated and Lewis acid-catalyzed reactions.

Base-Mediated Synthesis (Favorskii-type Reaction)

The most established method for this compound production is a base-mediated condensation reaction between acetylene and acetone under alkaline conditions.[6] This process is a variation of the Favorskii reaction.[5][6]

The mechanism involves the following key steps:

-

Deprotonation of Acetylene: A strong base, such as an alkali metal alkoxide (e.g., sodium methoxide formed from sodium metal in methanol) or potassium hydroxide, deprotonates the terminal alkyne (acetylene) to form a highly nucleophilic metal acetylide intermediate.[5][6]

-

Nucleophilic Attack: The acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.

-

Protonation: The resulting alkoxide intermediate is subsequently protonated during workup (e.g., by adding ammonium chloride or water) to yield the final product, this compound.[6]

Common base and solvent systems include sodium metal in anhydrous methanol and potassium hydroxide in liquid ammonia.[6][7] The use of liquid ammonia as a solvent allows for a homogeneous reaction system, which can reduce side reactions and improve yield.[7]

Caption: Base-catalyzed mechanism for this compound synthesis.

Lewis Acid-Catalyzed Synthesis

An alternative approach involves the use of Lewis acid catalysts. This method offers complementary reactivity to base-catalyzed routes.[6] The mechanism proceeds via the coordination of the Lewis acid to the carbonyl oxygen of acetone.[6] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the acetylene species.[6]

Reaction Kinetics and Thermodynamics

The rate of this compound synthesis is influenced by several factors, including temperature, pressure, catalyst concentration, and reactant ratios. While a specific, universally accepted rate law is not detailed in the provided literature, the reaction order is empirically determined and is dependent on the specific catalytic system used.[8][9]

Factors Affecting Reaction Rate

-

Temperature: Temperature control is critical for achieving high selectivity and yield. For the traditional sodium metal/methanol route, the reaction is highly exothermic, and maintaining a low temperature range of 0-5°C is essential to prevent the formation of byproducts from acetone self-condensation.[2][6] In systems using potassium hydroxide in liquid ammonia, the reaction temperature is typically higher, in the range of 30-55°C .[7]

-

Pressure: When using gaseous acetylene, the reaction is often conducted under pressure to increase the concentration of dissolved acetylene in the solvent, thereby increasing the reaction rate. Pressures ranging from 1.5 to 2.8 MPa have been reported.[7]

-

Catalyst and Reactant Ratios: The molar ratios of catalyst to reactants and between the reactants themselves are key parameters. For instance, in the liquid ammonia process, specific molar ratios of acetylene to liquid ammonia, acetylene to acetone, and potassium hydroxide to acetone are optimized to maximize product formation.[7]

Byproduct Formation

The primary source of impurities arises from competing side reactions. The most significant of these is the base-catalyzed self-condensation of acetone via an aldol mechanism, which leads to the formation of mesityl oxide and other higher molecular weight products.[6] These side reactions are particularly prevalent at elevated temperatures, underscoring the importance of strict temperature control.[6]

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various synthesis protocols.

Table 1: Reaction Conditions

| Parameter | Sodium in Methanol | KOH in Liquid Ammonia |

| Catalyst | Sodium Metal | Potassium Hydroxide |

| Solvent | Anhydrous Methanol | Liquid Ammonia |

| Temperature | 0–5 °C[2][6] | 30–55 °C[7] |

| Pressure | Micro-positive pressure[2] | 1.5–2.8 MPa[7] |

| Reaction Time | ~1 hour[2] | 1.0–3.2 hours[7] |

Table 2: Reactant Molar Ratios (KOH in Liquid Ammonia Method)

| Reactant Ratio | Molar Ratio Range |

| Acetylene : Liquid Ammonia | 1 : 1.50–4.0[7] |

| Acetylene : Acetone | 1 : 0.45–2.05[7] |

| Potassium Hydroxide : Acetone | 1 : 18.6–124.5[7] |

Table 3: Product Yield and Physical Properties

| Parameter | Value |

| Reported Yield | 99.2%[2] |

| Reported Purity | 99.4%[2] |

| Boiling Point (this compound) | 104 °C[1] |

| Boiling Point (Acetone) | 56 °C[1] |

| This compound/Water Azeotrope B.P. | ~91 °C[1] |

| Azeotrope Composition | ~71.5% this compound / 28.5% Water (% w/w)[1] |

Experimental Protocols and Purification

Detailed Experimental Protocol (Sodium/Methanol Method)

This protocol describes a large-scale synthesis of this compound.[2]

Materials:

-

Anhydrous Methanol: 300 L

-

Sodium Metal (block): 20 kg

-

Acetone: 55 L

-

Acetylene Gas

-

Ammonium Chloride: 150 kg

Procedure:

-

Catalyst Preparation: Charge a 500 L stainless steel autoclave with 300 L of anhydrous methanol under a nitrogen atmosphere. Cool the vessel using a chilled brine jacket. Slowly add 20 kg of sodium metal blocks, allowing for complete dissolution to form sodium methoxide.

-

Reactant Addition: Once the sodium is fully dissolved, add 55 L of acetone to the mixture. Stir and cool the solution to below 0°C.

-

Ethynylation Reaction: Slowly introduce acetylene gas into the reactor. Carefully control the acetylene flow rate to maintain the reaction temperature between 0-5°C. The reaction is complete when it is no longer exothermic.

-

Reaction Completion: Introduce a small amount of additional acetylene and seal the reactor under a slight positive pressure for 1 hour.

-

Neutralization: In a separate 1000 L glass-lined reactor, prepare a solution of 150 kg of ammonium chloride in 300 L of methanol. Pump the reaction mixture from the autoclave into the ammonium chloride solution under cooling to neutralize the unreacted base. Control the neutralization temperature to below 20°C.

-

Purification: Filter the neutralized solution. The filtrate is subjected to distillation, first to remove the methanol solvent. Subsequently, the this compound product is distilled under reduced pressure. This process yields approximately 62 kg of product with a purity of 99.4% and a yield of 99.2%.[2]

Caption: General workflow for this compound synthesis and purification.

Purification Challenges and Methods

The purification of this compound from the crude reaction product presents challenges, primarily the removal of water and unreacted acetone.[1]

-

Water Removal: Water and this compound form a minimum-boiling azeotrope, making complete separation by standard distillation impossible.[1] Historically, azeotropic distillation using an entrainer like benzene was common, but this is now avoided due to health and environmental concerns.[1]

-

Modern Techniques: Advanced methods such as pervaporation are now employed.[1] This process involves subjecting a water-containing stream from a distillation column to a membrane that selectively allows water to pass through, thereby breaking the azeotrope and enabling the production of high-purity this compound.[1]

-

Acetone Removal: Unreacted acetone, with its lower boiling point (56°C), can be removed by distillation. However, for applications requiring very high purity (e.g., as a precursor for Ziegler-Natta polymerization), acetone levels must be reduced to below 0.03% w/w.[1]

References

- 1. AU2013288761B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 2. 3-Methyl butynol synthesis - chemicalbook [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. Alkynylation - Wikipedia [en.wikipedia.org]

- 6. Buy this compound | 37365-71-2 [smolecule.com]

- 7. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 8. Reaction Rates and Rate Laws [2012books.lardbucket.org]

- 9. youtube.com [youtube.com]

Spectroscopic Analysis of 2-Methyl-3-butyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-methyl-3-butyn-2-ol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for 2-methyl-3-butyn-2-ol is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 2-methyl-3-butyn-2-ol are presented below. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-3-butyn-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 6H | -C(CH₃)₂ |

| ~2.1 | Singlet | 1H | -OH |

| ~2.4 | Singlet | 1H | -C≡CH |

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-3-butyn-2-ol

| Chemical Shift (δ) ppm | Assignment |

| ~31.5 | -C(C H₃)₂ |

| ~65.0 | -C (CH₃)₂ |

| ~71.0 | -C ≡CH |

| ~88.0 | -C≡C H |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-methyl-3-butyn-2-ol are detailed below. The spectrum is typically acquired as a neat liquid.

Table 3: Infrared (IR) Spectroscopic Data for 2-Methyl-3-butyn-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2980 | Medium | C-H stretch (alkane) |

| ~2100 | Weak | C≡C stretch (alkyne) |

| ~1370, ~1460 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry (MS) Data for 2-Methyl-3-butyn-2-ol

| m/z | Relative Intensity | Proposed Fragment |

| 84 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M - CH₃]⁺ |

| 59 | High | [M - C₂H₅]⁺ or [C₃H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of liquid 2-methyl-3-butyn-2-ol (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and sample.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency, and the probe is shimmed.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop of 2-methyl-3-butyn-2-ol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3]

-

Instrument Setup: A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like 2-methyl-3-butyn-2-ol, gas chromatography-mass spectrometry (GC-MS) is a suitable method.[4] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ensure good separation from any impurities or the solvent.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 35-200) to detect the molecular ion and fragment ions.

-

Data Analysis: The mass spectrum corresponding to the GC peak of 2-methyl-3-butyn-2-ol is analyzed to identify the molecular ion and the major fragment ions.

Visualizations

Diagrams illustrating a key synthetic pathway and a general experimental workflow are provided below using the DOT language.

Favorskii Reaction for the Synthesis of 2-Methyl-3-butyn-2-ol

The Favorskii reaction is a common method for the synthesis of propargyl alcohols, including 2-methyl-3-butyn-2-ol, from the reaction of an alkyne with a ketone under basic conditions.[5]

Caption: Favorskii reaction pathway for 2-methyl-3-butyn-2-ol synthesis.

General Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic analysis of a liquid sample like 2-methyl-3-butyn-2-ol.

Caption: General workflow for spectroscopic analysis of 2-methyl-3-butyn-2-ol.

References

An In-depth Technical Guide to the Physicochemical Properties of Methylbutynol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbutynol, systematically known as 2-methyl-3-butyn-2-ol, is a versatile chemical compound with significant applications across various industrial and scientific fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its unique structure, featuring both a hydroxyl group and a terminal alkyne, imparts a distinct reactivity profile that is leveraged in numerous chemical transformations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.

Chemical Identity and Structure

-

IUPAC Name: 2-Methyl-3-butyn-2-ol[2]

-

Synonyms: 3-Methyl-1-butyn-3-ol, Dimethyl ethynyl carbinol, MBY[1][3]

-

CAS Number: 115-19-5[1]

-

Molecular Formula: C₅H₈O[1]

-

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 3.1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Colorless to straw yellow liquid | [2][3] |

| Odor | Aromatic, alcohol-like | [1][4] |

| Melting Point | 2.6 °C (36.7 °F) | [3] |

| Boiling Point | 104-105 °C (219.2-221 °F) at 1 atm | [1][3] |

| Density | 0.868 g/mL at 25 °C | [1][5] |

| Vapor Pressure | 15 mm Hg at 20 °C | [1][6] |

| Refractive Index (n²⁰/D) | 1.420 | [1] |

| Flash Point | 25 °C (77 °F) Closed Cup | [1][3] |

| Autoignition Temperature | 350 °C (662 °F) | [1][2] |

Table 3.2: Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Solubility in Water | Miscible | [1][2] |

| Solubility in Organic Solvents | Miscible with acetone, benzene, carbon tetrachloride, and petroleum ether | [1][6] |

| pKa | 13.34 ± 0.29 (Predicted) | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 0.318 at 20-25 °C | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound, based on standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small liquid samples.

Apparatus:

-

Thiele tube

-

Thermometer (0-150 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant rubber band or thread

-

Bunsen burner or other heat source

-

Heating medium (e.g., mineral oil)

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with a suitable heating medium (e.g., mineral oil) to a level just above the side arm.

-

Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the heating medium.

-

Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure even heat distribution through convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids.

Apparatus:

-

Pycnometer (specific volume, e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 25 °C) to allow it to equilibrate.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, and repeat steps 4 and 5 to obtain the mass of the pycnometer filled with the sample (m₃).

-

Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of Water at the measurement temperature

Determination of Solubility in Water

This protocol describes a qualitative and semi-quantitative method for determining the miscibility of this compound in water.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or burettes

-

Vortex mixer

Procedure:

-

Label a series of test tubes.

-

To the first test tube, add a known volume of this compound (e.g., 1 mL).

-

Incrementally add a known volume of distilled water (e.g., 0.1 mL at a time) to the test tube.

-

After each addition, stopper the test tube and vortex for 30 seconds.

-

Observe the mixture for any signs of phase separation (turbidity or formation of layers).

-

Continue adding water and observing. If no phase separation occurs after adding a significant excess of water (e.g., 10 mL), the substance is considered miscible.

-

For a more quantitative assessment, different ratios of this compound and water can be prepared and observed for miscibility at a constant temperature.

Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the ethynylation of acetone, a reaction between acetone and acetylene, often catalyzed by a base.

Caption: A logical workflow for the synthesis of this compound from acetone and acetylene.

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the key steps in determining the boiling point of this compound using the Thiele tube method.

Caption: Experimental workflow for determining the boiling point of this compound.

Spectroscopic Data

While detailed spectral analysis is beyond the scope of this guide, key spectroscopic data are important for identification and characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹, sharp), the C≡C stretch (~2100 cm⁻¹, weak), and C-H stretches in the methyl groups (~2900-3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a singlet for the acetylenic proton, a singlet for the hydroxyl proton (position may vary with concentration and solvent), and a singlet for the two equivalent methyl groups.

-

¹³C NMR: Will show distinct signals for the quaternary carbon attached to the hydroxyl group, the two equivalent methyl carbons, and the two sp-hybridized carbons of the alkyne.

-

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause eye and skin irritation, and vapor exposure may lead to respiratory tract irritation.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from ignition sources.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, coupled with standardized experimental protocols and illustrative workflows, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the safe handling, effective application, and innovative development of this compound in its various scientific and industrial contexts.

References

In-Depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-3-butyn-2-ol

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of 2-methyl-3-butyn-2-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standardized experimental protocol for acquiring the spectrum, and a visual representation of the molecule with its proton assignments.

Molecular Structure and Proton Environments

2-Methyl-3-butyn-2-ol possesses a simple yet distinct molecular structure with three unique proton environments, leading to a relatively straightforward 1H NMR spectrum. The structure consists of a tertiary alcohol with two equivalent methyl groups and a terminal alkyne. The protons in the molecule are designated as follows:

-

-CH3 (a): Six equivalent protons of the two methyl groups attached to the quaternary carbon.

-

-OH (b): One labile proton of the hydroxyl group.

-

-C≡CH (c): One proton attached to the terminal alkyne carbon.

Due to the absence of adjacent non-equivalent protons, all signals in the 1H NMR spectrum of 2-methyl-3-butyn-2-ol are expected to be singlets.

1H NMR Spectral Data

The quantitative data for the 1H NMR spectrum of 2-methyl-3-butyn-2-ol, typically recorded in deuterated chloroform (CDCl3), is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| -CH3 (a) | ~1.5 | Singlet | 6H |

| -OH (b) | Variable (~1.5 - 2.5) | Singlet (broad) | 1H |

| -C≡CH (c) | ~2.4 | Singlet | 1H |

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and can exchange with deuterium oxide (D2O), leading to its disappearance from the spectrum, a technique often used to confirm its assignment.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-resolution 1H NMR spectrum of 2-methyl-3-butyn-2-ol.

3.1. Sample Preparation

-

Sample Purity: Ensure the 2-methyl-3-butyn-2-ol sample is of high purity to avoid signals from impurities. If necessary, purify the compound by distillation.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl3), for routine analysis. For studying hydrogen bonding or resolving OH coupling, dimethyl sulfoxide-d6 (DMSO-d6) can be used.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of 2-methyl-3-butyn-2-ol in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is at least 4 cm.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It is often included in commercially available deuterated solvents.

3.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the entire proton chemical shift range.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

-

Peak Picking: Identify the chemical shift of each signal.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of 2-methyl-3-butyn-2-ol and the assignment of its proton signals as discussed in this guide.

Caption: Molecular structure of 2-methyl-3-butyn-2-ol with 1H NMR assignments.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methylbutynol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methyl-3-butyn-2-ol, commonly known as methylbutynol. This document details the experimentally observed chemical shifts, provides a detailed protocol for obtaining quantitative 13C NMR data, and visually represents the molecular structure and its corresponding spectral data.

13C NMR Chemical Shift Data of 2-Methyl-3-butyn-2-ol

The 13C NMR spectrum of 2-methyl-3-butyn-2-ol exhibits four distinct signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts, recorded in deuterated chloroform (CDCl3), are summarized in the table below. The assignments are based on established principles of 13C NMR spectroscopy where carbons attached to electronegative atoms and carbons of alkynes show characteristic downfield shifts.

| Carbon Atom | Chemical Environment | Chemical Shift (δ) in ppm |

| C1 | Methyl (CH3) | 31.4 |

| C2 | Quaternary alcohol (C-OH) | 65.2 |

| C3 | Alkynyl (C≡C-H) | 88.9 |

| C4 | Alkynyl (C≡C -H) | 70.1 |

Solvent: CDCl3. Data sourced from SpectraBase.[1]

Experimental Protocol for Quantitative 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a quantitative 13C NMR spectrum of a liquid sample such as 2-methyl-3-butyn-2-ol.

2.1. Sample Preparation

-

Sample Purity: Ensure the 2-methyl-3-butyn-2-ol sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: For a quantitative 13C NMR spectrum, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time. A typical concentration range is 50-100 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard (Optional): For precise quantification, an internal standard with a known concentration and a single, well-resolved 13C NMR signal that does not overlap with the analyte signals can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm) but is not ideal for quantification due to its volatility.

-

Sample Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the spectral resolution.

-

Degassing (Optional): For samples sensitive to oxidation or for very precise measurements, degassing the sample by several freeze-pump-thaw cycles can remove dissolved paramagnetic oxygen, which can affect relaxation times and line widths.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a quantitative 13C NMR experiment on a modern NMR spectrometer (e.g., Bruker Avance series).

-

Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling (e.g., zgig on Bruker instruments) should be used. This pulse sequence decouples protons during acquisition to simplify the spectrum to single lines for each carbon, while keeping the decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.

-

Spectrometer Frequency: While spectra can be acquired on instruments of various field strengths (e.g., 300, 400, 500 MHz for ¹H), higher fields will provide better signal dispersion and sensitivity for 13C.

-

Acquisition Time (at): Typically set between 1 to 2 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The delay should be at least 5 times the longest longitudinal relaxation time (T1) of any carbon nucleus in the molecule. For quaternary carbons, T1 values can be long (several seconds to minutes). A conservative relaxation delay of 30-60 seconds is often a good starting point for small molecules.

-

Pulse Width/Angle: A 90° pulse angle maximizes the signal for a single scan.

-

Spectral Width (sw): A typical spectral width for 13C NMR is 200-250 ppm to ensure all carbon signals are captured.

-

Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be required.

-

Temperature: Maintain a constant and well-calibrated temperature throughout the experiment, typically 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 to 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Integration: Integrate the well-resolved signals corresponding to each carbon atom. The integral values will be directly proportional to the number of carbon nuclei contributing to each signal.

Visualizations

The following diagrams illustrate the molecular structure of 2-methyl-3-butyn-2-ol and the relationship between its carbon atoms and their respective 13C NMR chemical shifts.

Caption: Molecular structure of 2-methyl-3-butyn-2-ol with carbon numbering.

Caption: Correlation of carbon atoms in 2-methyl-3-butyn-2-ol to their 13C NMR chemical shifts.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methylbutynol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of 2-methyl-3-butyn-2-ol (methylbutynol). The information herein is intended to support researchers and scientists in identifying and characterizing this compound and its metabolites in various experimental settings.

Introduction

2-methyl-3-butyn-2-ol is a tertiary acetylenic alcohol with industrial and pharmaceutical significance. Understanding its behavior under mass spectrometric analysis, particularly its fragmentation patterns under electron ionization (EI), is crucial for its unambiguous identification in complex matrices. This guide outlines the primary fragmentation pathways of this compound, supported by quantitative data and a representative experimental protocol.

Experimental Protocol

The mass spectral data presented in this guide is based on standard electron ionization mass spectrometry, typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. While a specific experimental protocol for a single publication is not available, the following represents a standard methodology for the analysis of a volatile small molecule like this compound.

2.1. Sample Preparation: A dilute solution of 2-methyl-3-butyn-2-ol is prepared in a volatile organic solvent such as methanol or dichloromethane.

2.2. Gas Chromatography (GC):

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Oven Program: A temperature ramp is employed, for instance, starting at 50°C, holding for 2 minutes, and then ramping to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2.3. Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Scan Range: m/z 35-150.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

Results and Discussion: Fragmentation Analysis

The electron ionization mass spectrum of 2-methyl-3-butyn-2-ol is characterized by several key fragment ions. The molecular ion (M+) at m/z 84 is often weak or absent, which is typical for tertiary alcohols due to the instability of the molecular ion and the facility of fragmentation.[1][2]

3.1. Quantitative Fragmentation Data

The major fragment ions observed in the EI mass spectrum of 2-methyl-3-butyn-2-ol are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

| 69 | 100 | [C4H5O]+ | CH3• |

| 53 | ~40 | [C4H5]+ | CH3O• |

| 43 | ~35 | [C3H7]+ or [C2H3O]+ | C2H3O• or C3H5• |

| 39 | ~20 | [C3H3]+ | C2H5O• |

3.2. Proposed Fragmentation Pathways

The fragmentation of the 2-methyl-3-butyn-2-ol radical cation (m/z 84) is dominated by cleavages adjacent to the oxygen atom and the tertiary carbon.

3.2.1. Alpha-Cleavage: Formation of the Base Peak (m/z 69)

The most prominent fragmentation pathway for alcohols is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5][6] In the case of this compound, the loss of a methyl radical (•CH3) from the molecular ion results in the formation of a resonance-stabilized oxonium ion at m/z 69. This is the base peak in the spectrum, indicating its high stability.

Caption: Alpha-cleavage leading to the base peak.

3.2.2. Formation of the [C4H5]+ Ion (m/z 53)

Another significant fragmentation involves the loss of a methoxy radical (•OCH3), leading to the formation of a cation at m/z 53.

Caption: Formation of the m/z 53 fragment.

3.2.3. Formation of the m/z 43 Ion

The ion at m/z 43 is a common fragment in mass spectrometry and can arise from multiple pathways. In this case, it is likely due to the cleavage of the C-C bond between the tertiary carbon and the alkyne group, with the charge retained on the propargyl fragment, or subsequent fragmentation of larger ions.

Caption: A possible pathway to the m/z 39 ion.

Conclusion

The mass spectrometry fragmentation of 2-methyl-3-butyn-2-ol under electron ionization is primarily driven by alpha-cleavage, leading to the formation of a stable oxonium ion at m/z 69, which constitutes the base peak. Other significant fragments are observed at m/z 53 and 43. The characteristic fragmentation pattern, particularly the intense peak at m/z 69, serves as a reliable indicator for the presence of the dimethylpropargyl alcohol moiety in a molecule. This guide provides a foundational understanding for the interpretation of mass spectra containing this compound and its structural analogs.

References

- 1. GCMS Section 6.10 [people.whitman.edu]

- 2. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 3. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

Quantum Chemical Calculations for Methylbutynol: A Technical Guide

Introduction

2-Methyl-3-butyn-2-ol, commonly known as Methylbutynol (MBOH), is a valuable organic compound featuring both a hydroxyl group and a carbon-carbon triple bond. This unique structure makes it a critical intermediate in the synthesis of various products, including vitamins, pharmaceuticals, and fragrances. Understanding its molecular properties, reactivity, and interactions at a quantum level is paramount for optimizing synthetic routes, designing novel catalysts, and predicting its behavior in complex chemical systems.

Quantum chemical calculations provide a powerful, non-experimental route to probe the electronic structure, geometry, and energetic properties of molecules. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can elucidate reaction mechanisms, predict spectroscopic signatures, and calculate thermodynamic properties with high accuracy. This guide offers an in-depth overview of the application of quantum chemical calculations to this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Properties of 2-Methyl-3-butyn-2-ol

The foundational step in any computational study is the accurate representation of the molecule. The fundamental properties of 2-Methyl-3-butyn-2-ol are well-established and provide a basis for theoretical models.

| Property | Value |

| IUPAC Name | 2-Methylbut-3-yn-2-ol[1] |

| CAS Number | 115-19-5[1][2] |

| Molecular Formula | C₅H₈O[2] |

| Molecular Weight | 84.12 g/mol [1] |

| Canonical SMILES | CC(C)(C#C)O |

| InChI Key | CEBKHWWANWSNTI-UHFFFAOYSA-N[2] |

| Boiling Point | 104-105 °C (219.2 to 221 °F at 760 mmHg)[1][3] |

| Melting Point | 2.6 °C (36.7 °F)[1][3] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Theoretical Methodologies in Practice

Quantum chemical calculations for molecules like this compound rely on various established theoretical frameworks to approximate solutions to the many-electron Schrödinger equation.[4]

-

Density Functional Theory (DFT): This is the most widely used method for systems of this size due to its excellent balance of computational cost and accuracy. DFT calculates the total energy of a system based on its electron density. The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results.

-

Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) are derived directly from first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

-

Coupled Cluster (CC) Theory: Considered the "gold standard" for accuracy in quantum chemistry, methods like CCSD(T) provide highly reliable energies and properties.[4] However, their computational cost is very high, limiting their application to smaller molecules or for benchmarking results from less expensive methods.

Case Study: Adsorption and Hydrogenation on Palladium Surfaces

A significant application of quantum chemical calculations for this compound is in the field of catalysis. DFT studies have been employed to understand the mechanism of its selective hydrogenation to 2-methyl-3-buten-2-ol (MBE), a crucial industrial reaction.

One such study investigated the adsorption of this compound (MBY) on a palladium (Pd) nanoparticle model.[5][6] The calculations aimed to explain the structure sensitivity and high selectivity observed in this reaction.

Computational Details and Key Findings

The study utilized a Pd₃₀ cluster to model the different active sites on a palladium catalyst, including flat {100} and {111} faces, as well as low-coordination corner and edge sites.[5][6]

| Parameter | Description |

| Computational Method | Density Functional Theory (DFT) |

| Catalyst Model | Pd₃₀ cluster representing plane, edge, and corner sites.[5][6] |

| Molecules Studied | 2-Methyl-3-butyn-2-ol (MBY) and 2-Methyl-3-buten-2-ol (MBE).[5][6] |

| Calculated Properties | Adsorption energies on different sites, activation barriers for hydrogenation pathways. |

| Key Finding 1 | The C≡C triple bond of this compound is preferentially activated by the plane sites of the palladium catalyst.[6] |

| Key Finding 2 | The C=C double bond of the intermediate product (MBE) is more strongly activated by low coordination sites (corners and edges).[6] |

| Conclusion | The reaction mechanism and selectivity are controlled by the adsorption energy, which differs significantly depending on the catalyst site topology. This explains the structure-sensitive nature of the reaction.[5][6] |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for molecular characterization.[7][8][9][10] Quantum chemical calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. These theoretical spectra are invaluable for interpreting experimental data. The process involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

Below is a comparison of theoretically expected vibrational frequencies for key functional groups in this compound against typical experimental ranges.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Calculated Frequency Range (cm⁻¹, typical DFT) |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 (broad) | ~3400 - 3650 |

| C-H Stretch (sp³) | Methyl (-CH₃) | 2850 - 3000 | ~2900 - 3050 |

| C-H Stretch (sp) | Alkyne (≡C-H) | 3250 - 3350 | ~3300 - 3400 |

| C≡C Stretch | Alkyne (-C≡C-) | 2100 - 2260 | ~2150 - 2250 |

| C-O Stretch | Alcohol (C-OH) | 1000 - 1260 | ~1050 - 1200 |

Experimental & Computational Protocols

Protocol 1: DFT Calculation of Vibrational Frequencies

This protocol outlines the standard procedure for calculating the vibrational spectrum of this compound using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Structure Input:

-

Define the initial 3D coordinates of 2-Methyl-3-butyn-2-ol. This can be done using a molecular builder or by providing a Z-matrix or Cartesian coordinates.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Method: B3LYP (a common DFT functional).

-

Basis Set: 6-311++G(d,p) (provides a good balance of accuracy and cost).

-

Solvation (Optional): To simulate a solution environment, a continuum solvent model like the Polarizable Continuum Model (PCM) can be applied, specifying the solvent (e.g., water, ethanol).

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation.

-

This calculation computes the second derivatives of the energy, yielding the vibrational modes and their corresponding frequencies.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Analysis of Results:

-

Extract the calculated frequencies, IR intensities, and Raman activities.

-

Visualize the normal modes to understand the atomic motions associated with each vibrational peak.

-

Compare the calculated spectrum with experimental data. Note that calculated frequencies are often systematically higher than experimental ones and may be scaled by a factor (e.g., ~0.96-0.98 for B3LYP) for better agreement.

-

Protocol 2: Experimental FT-IR Spectroscopy

This protocol describes the general steps for obtaining an experimental Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample like this compound for comparison with calculated results.

-

Sample Preparation:

-

Ensure the liquid this compound sample is pure and free of water, as water has strong IR absorption bands that can interfere with the spectrum.

-

For a neat (pure) liquid, a small drop is placed between two salt plates (e.g., NaCl or KBr), which are IR-transparent. The plates are pressed together to create a thin liquid film.

-

-

Background Spectrum:

-

Run a background scan with no sample in the beam path. This measures the absorbance of ambient CO₂ and water vapor, as well as the instrumental response, and is automatically subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample cell in the spectrometer's sample holder.

-

Acquire the spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of light absorbed at each frequency. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting interferogram is converted into a spectrum (absorbance vs. wavenumber) via a Fourier transform.

-

The processed spectrum is then ready for analysis and comparison with the computationally predicted spectrum.

-

Molecular Structure Diagram

The following diagram illustrates the connectivity of atoms in the 2-Methyl-3-butyn-2-ol molecule.

Quantum chemical calculations are an indispensable tool for the modern chemist, providing deep insights into the molecular world that complement and guide experimental work. For a molecule like this compound, these computational methods are crucial for understanding its reactivity in catalytic processes, interpreting its spectroscopic properties, and predicting its behavior in various chemical environments. As computational resources continue to grow and theoretical methods become more refined, the predictive power of these calculations will further accelerate innovation in drug development, materials science, and chemical synthesis.

References

- 1. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 3. Buy this compound | 37365-71-2 [smolecule.com]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. arxiv.org [arxiv.org]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 115-19-5 properties and structure

An In-depth Technical Guide to 2-Methyl-3-butyn-2-ol (CAS 115-19-5)

Introduction

2-Methyl-3-butyn-2-ol, identified by the CAS number 115-19-5, is a versatile alkynyl alcohol.[1] It is a colorless, volatile liquid organic compound with the molecular formula C5H8O.[2][3] This compound, also known as Dimethyl ethynyl carbinol, serves as a crucial building block and intermediate in a wide array of applications, from the synthesis of vitamins and pharmaceuticals to the formulation of specialty chemicals.[4][5][6] Its unique structure, featuring both a hydroxyl group and a terminal alkyne, imparts distinct reactivity that makes it highly valuable in organic synthesis.[4]

This guide provides a comprehensive overview of the core properties, structure, synthesis, and key applications of 2-Methyl-3-butyn-2-ol, with a focus on data and methodologies relevant to researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

The structure of 2-Methyl-3-butyn-2-ol consists of a tertiary alcohol with a methyl and an ethynyl group attached to the same carbon.

Caption: 2D Chemical Structure of 2-Methyl-3-butyn-2-ol.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 115-19-5 | [7] |

| IUPAC Name | 2-methylbut-3-yn-2-ol | [3] |

| Synonyms | Dimethyl ethynyl carbinol, 2-Hydroxy-2-methyl-3-butyne, 3-Methyl-1-butyn-3-ol | [3][7][8] |

| Molecular Formula | C5H8O | [7] |

| Molecular Weight | 84.12 g/mol | [3][7] |

| InChI Key | CEBKHWWANWSNTI-UHFFFAOYSA-N | [1][9] |

| Canonical SMILES | CC(C)(C#C)O |[1] |

Physicochemical Properties

2-Methyl-3-butyn-2-ol is a colorless to pale yellow liquid at room temperature.[8][10] It is miscible with water and a wide range of organic solvents.[7]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [8][10] |

| Melting Point | 2.6 to 3 °C (36.7 to 37.4 °F) | [1][3][7] |

| Boiling Point | 104-105 °C (219-221 °F) at 760 mmHg | [1][7] |

| Density | 0.868 g/mL at 25 °C | |

| Refractive Index (n_D^20) | 1.420 - 1.423 | [8] |

| Flash Point | 19 to 25 °C (66.2 to 77 °F) | [7][11] |

| Vapor Pressure | 15 - 20 hPa at 20 °C | [5] |

| Solubility | Miscible with water, acetone, benzene, ethanol, ether | [2][7] |

| logP (Octanol/Water) | 0.318 | [3][5] |

| Autoignition Temperature | 350 °C (662 °F) |[3] |

Safety and Toxicology

2-Methyl-3-butyn-2-ol is classified as a highly flammable liquid and vapor.[12][13] It is harmful if swallowed and can cause serious eye damage.[12][13] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling this chemical.[12][14]

Table 3: Toxicological Data

| Parameter | Value | Species | Source(s) |

|---|---|---|---|

| LD50 (Oral) | 1800 - 1950 mg/kg | Mouse, Rat | [7][8] |

| LD50 (Subcutaneous) | 1161 - 2340 mg/kg | Mouse | [7][8] |

| LC50 (Inhalation) | 2000 mg/m³ | Mouse |[8] |

Table 4: Hazard Information

| Hazard Class | Statement | Source(s) |

|---|---|---|

| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Exclamation Mark) | [1] |

| Signal Word | Danger | [1][12] |

| Hazard Statements | H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H318: Causes serious eye damage. | [1][12] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |

Synthesis and Experimental Protocols

The primary industrial synthesis of 2-Methyl-3-butyn-2-ol is achieved through the ethynylation of acetone, a specific application of the Favorskii reaction.[1][11] This process involves the condensation of acetylene with acetone, typically catalyzed by a base like potassium hydroxide (KOH).[2][11]

Caption: Favorskii reaction for the synthesis of 2-Methyl-3-butyn-2-ol.

Experimental Protocol: Industrial Synthesis (Favorskii Reaction)

A detailed protocol for the industrial preparation involves the following steps:[15]

-

Reaction Setup: A suitable reactor is charged with a solvent, often liquid ammonia, to facilitate a homogeneous reaction system.[11][15]

-

Catalyst Introduction: A catalyst, such as potassium hydroxide solution, is added to the reactor.

-

Reactant Addition: Acetone is introduced into the reactor. Acetylene gas is then dissolved in the liquid ammonia and fed into the system.

-

Reaction Conditions: The reaction is maintained at a temperature between 30-55 °C and a pressure of 1.5-2.8 MPa.[11][15] The molar ratios of acetylene to acetone are carefully controlled.[11] The reaction typically proceeds for 1 to 3.2 hours.[15]

-

Workup and Purification: After the reaction is complete, the crude product mixture is processed. Ammonia is flashed off, and the 2-methyl-3-butyn-2-ol is purified through salting-out dehydration followed by continuous rectification.[15]

Applications in Research and Drug Development

2-Methyl-3-butyn-2-ol is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries.[2][4][5]

-

Precursor for Vitamins and Terpenoids: It is a key intermediate in the industrial synthesis of terpenes, terpenoids, and vitamins A and E.[1][11] This involves its selective semi-hydrogenation to 2-methyl-3-buten-2-ol (MBE).[11][16]

-

Protected Acetylene Equivalent: In organic synthesis, it serves as a stable, protected version of acetylene.[1][11] The bulky dimethyl carbinol group allows for selective reactions at the terminal alkyne, after which the protecting group can be removed with a base.[1]

-

Coupling Reactions: It is extensively used in palladium-catalyzed coupling reactions, such as the Sonogashira coupling with aryl bromides or chlorides, to synthesize aryl-2-methyl-3-butyn-2-ols.[11] These products are precursors to terminal aryl acetylenes, which are important structures in medicinal chemistry.[11]

-

Synthesis of Chiral Alcohols: It participates in enantioselective addition reactions with aldehydes to produce optically active propargylic alcohols, which are valuable chiral building blocks.

-

AKT Kinase Inhibitors: The compound has been identified as a structural component in the development of novel inhibitors for AKT kinase, a key target in cancer therapy.[8]

Key Reaction Pathway: Selective Hydrogenation

The selective hydrogenation of 2-Methyl-3-butyn-2-ol (MBY) to 2-Methyl-3-buten-2-ol (MBE) is a critical industrial process. This reaction must be carefully controlled to prevent over-hydrogenation to the fully saturated alcohol, 2-Methyl-2-butanol (MBA).

Caption: Reaction pathway for the selective hydrogenation of MBY to MBE.

Experimental Protocol: Selective Hydrogenation to MBE

This protocol is based on continuous-flow hydrogenation methods described in the literature.[17]

-

Catalyst Preparation: A palladium-based catalyst, such as 1 wt.% Pd/γ-Al2O3, is packed into a catalytic cartridge.[16][17]

-

Reactant Solution: A solution of 2-Methyl-3-butyn-2-ol is prepared in a suitable solvent, such as ethanol.[17]

-

Flow Reaction: The reactant solution is pumped through a continuous-flow reactor (e.g., ThalesNano H-Cube) where it is mixed with hydrogen generated in situ.[17]

-

Reaction Conditions: The system is maintained at a specific temperature and pressure to optimize selectivity towards MBE. For example, high selectivity (>97%) can be achieved on specific Pd-Al catalysts.[16][17]

-

Product Analysis: The output from the reactor is collected and analyzed by techniques such as Gas Chromatography (GC) to determine the conversion of MBY and the selectivity for MBE versus the over-hydrogenated product MBA.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-Methyl-3-butyn-2-ol.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Data is available in various spectral databases.[18][19]

-

FTIR: The infrared spectrum shows characteristic absorption bands for the O-H stretch of the alcohol group and the C≡C and ≡C-H stretches of the terminal alkyne.[20]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[18]

Conclusion

2-Methyl-3-butyn-2-ol (CAS 115-19-5) is a fundamentally important chemical intermediate with a well-characterized profile. Its straightforward synthesis via the Favorskii reaction and its unique reactivity make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals like AKT kinase inhibitors and large-scale commodities such as vitamins. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development, emphasizing the controlled conditions required for its safe handling and the precise methodologies needed to leverage its synthetic potential.

References

- 1. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. 2-Methyl-3-butyn-2-ol (115-19-5) at Nordmann - nordmann.global [nordmann.global]

- 7. 2-Methyl-3-butyn-2-ol [drugfuture.com]

- 8. 2-methyl-3-butyn-2-ol, 115-19-5 [thegoodscentscompany.com]

- 9. 2-Methyl-3-butyn-2-ol | C5H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. 3-Methyl butynol | 115-19-5 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. fishersci.com [fishersci.com]

- 14. ICSC 1746 - 2-METHYLBUT-3-YN-2-OL [inchem.org]

- 15. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-butyn-2-ol (Methylbutynol) from Acetone and Acetylene

Introduction

2-Methyl-3-butyn-2-ol, commonly known as methylbutynol, is a pivotal chemical intermediate in the synthesis of a wide array of products, including vitamins A and E, isoprene, various pharmaceuticals, and aroma compounds.[1][2] Its industrial production is primarily achieved through the ethynylation of acetone with acetylene, a process that has been refined over decades.[3][4] This guide provides a comprehensive technical overview of the synthesis, focusing on the core chemical principles, detailed experimental protocols, purification challenges, and critical safety considerations for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Reaction and Mechanism

The synthesis of this compound is fundamentally a nucleophilic addition reaction. It involves the base-catalyzed addition of the acetylide anion to the carbonyl carbon of acetone. The reaction is typically performed in the presence of a strong base, which deprotonates acetylene to form a potent nucleophile.

Reaction Scheme: CH₃COCH₃ (Acetone) + HC≡CH (Acetylene) → (CH₃)₂C(OH)C≡CH (this compound)

The mechanism proceeds in two primary steps:

-

Deprotonation of Acetylene: A strong base (B⁻) removes a proton from acetylene to form an acetylide anion.

-

Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of acetone.

-

Protonation: The resulting alkoxide is protonated by a proton source in the reaction mixture (e.g., the solvent or a conjugate acid) to yield the final product, this compound.

Experimental Protocols

Several catalytic systems are employed for the industrial synthesis of this compound. The choice of catalyst and solvent significantly influences reaction conditions, yield, and purification strategies.

Protocol 1: Synthesis using Sodium Metal in Methanol

This traditional method is implemented on a large industrial scale and is known for its high yield and product purity.[3][5]

Detailed Methodology:

-

Reactor Preparation: A 500 L stainless steel autoclave is purged with nitrogen to create an inert atmosphere.[5]

-

Catalyst Preparation: 300 L of anhydrous methanol is added to the autoclave, followed by the slow addition of 20 kg of sodium metal blocks under chilled brine cooling.[5] The mixture is stirred until all the sodium has dissolved to form sodium methoxide, the active catalyst.

-

Reactant Addition: 55 L of acetone is added to the reactor, and the mixture is cooled to below 0°C.[5]

-

Ethynylation Reaction: Acetylene gas is slowly introduced into the solution. The flow rate is carefully controlled to maintain the reaction temperature between 0-5°C, as the reaction is exothermic.[5] The reaction is considered complete when it no longer produces heat.

-

Reaction Completion: A small amount of additional acetylene is introduced, and the reactor is sealed to maintain a slight positive pressure for 1 hour.[5]

-

Neutralization: The reaction mixture is transferred to a separate 1000 L glass-lined reactor containing a solution of 150 kg of ammonium chloride in 300 L of methanol. This step neutralizes the basic catalyst and is performed under cooling to keep the temperature below 20°C.[5]

-

Work-up and Purification: The neutralized mixture is filtered. The filtrate is subjected to distillation to first remove the methanol solvent. Subsequently, this compound is purified by distillation under reduced pressure.[5]

Protocol 2: Synthesis using Potassium Hydroxide in Liquid Ammonia

This method utilizes liquid ammonia as a solvent, which effectively dissolves acetylene and facilitates the reaction with potassium hydroxide as the catalyst.[2][6]

Detailed Methodology:

-

Reactor Setup: A pressure reactor is charged with liquid ammonia.

-

Reactant Charging: Acetylene gas is dissolved in the liquid ammonia. Acetone and a solution of potassium hydroxide are then added.[6]

-

Reaction Conditions: The reaction is typically carried out at temperatures between 30-55°C and pressures of 1.5-2.8 MPa for 1 to 3.2 hours.[6]

-

Ammonia Removal: Upon completion, the ammonia is flashed off from the crude product mixture.[6]

-

Purification: The crude product undergoes salting-out dehydration followed by continuous rectification to obtain the final product.[6]

Quantitative Data Summary

The efficiency of the synthesis is measured by its yield and the purity of the final product. The physical properties of this compound are critical for designing purification processes.

Table 1: Reactants and Conditions for Industrial Synthesis (Protocol 1)

| Parameter | Value | Reference |

|---|---|---|

| Reactor Volume | 500 L | [5] |

| Anhydrous Methanol | 300 L | [5] |

| Sodium Metal | 20 kg | [5] |

| Acetone | 55 L | [5] |

| Reaction Temperature | 0 - 5 °C | [5] |

| Neutralizing Agent | 150 kg Ammonium Chloride | [5] |

| Neutralization Temp. | < 20 °C |[5] |

Table 2: Product Yield and Purity (Protocol 1)

| Parameter | Value | Reference |

|---|---|---|

| Final Product Mass | 62 kg | [5] |

| Product Purity | 99.4% | [5] |

| Overall Yield | 99.2% | [5] |

| Acetone Conversion | 90% | [7] |

| Selectivity | 95% |[7] |

Table 3: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈O | [5] |

| Molecular Weight | 84.12 g/mol | [5] |

| Boiling Point (atm) | 104 °C | [1] |

| Azeotrope with Water | Forms at ~91 °C | [1] |

| Azeotrope Composition | ~71.5% this compound, ~28.5% Water (w/w) |[1] |

Purification Techniques

Purifying this compound from the crude reaction mixture presents a significant challenge, primarily due to the presence of water.

Distillation and Azeotrope Challenge

Standard distillation is used to remove low-boiling components like unreacted acetone and the solvent.[1][5] However, completely removing water is difficult because this compound and water form a minimum-boiling azeotrope.[1] This azeotrope boils at approximately 91°C and consists of about 71.5% this compound and 28.5% water, making complete separation by conventional distillation impossible.[1]

Advanced Purification: Pervaporation

To overcome the azeotrope limitation, modern industrial processes may incorporate a pervaporation step. This membrane-based separation technique is highly effective for dewatering organic compounds.

Pervaporation Workflow:

-

The feed composition, containing this compound, water, and acetone, is fed into a distillation column.[1]

-

A sidestream, enriched in water and near the azeotropic composition, is removed from the column.[1]

-

This sidestream is directed to a pervaporation unit, where a specialized membrane selectively allows water to pass through as a permeate vapor, leaving behind a retentate that is dewatered and enriched in this compound.[1]

-

The dewatered this compound-rich retentate is then returned to the distillation column for further purification.[1]

Safety Precautions

The synthesis of this compound involves highly hazardous materials, necessitating strict adherence to safety protocols.

Handling Acetylene:

-

Instability: Acetylene is unstable and can decompose explosively, especially under pressure. It should not be used at pressures exceeding 15 psig (103 kPa).[8][9]

-

Storage: Acetylene cylinders contain a porous material saturated with a solvent (typically acetone) to safely dissolve the gas. Cylinders must always be stored and used in an upright position to prevent solvent loss.[9][10]

-

Handling: Cylinders should be handled with care, avoiding any rough handling or dropping.[9] All equipment must be rated for acetylene service, and backflow prevention devices should be used in piping.[8]

-

Fire Hazard: Acetylene is extremely flammable and forms explosive mixtures with air. All ignition sources must be eliminated from the handling area. Leaking gas fires should not be extinguished unless the gas flow can be stopped safely.[8][11]

General Chemical Safety:

-

Flammable Solvents: Acetone and methanol are highly flammable. Work should be conducted in a well-ventilated area, away from ignition sources.

-

Corrosive Bases: Sodium metal and potassium hydroxide are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-resistant clothing, is mandatory.[10]

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen) is crucial, especially when handling reactive metals like sodium, to prevent side reactions and potential fires.[5]

References

- 1. AU2013288761B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 37365-71-2 [smolecule.com]

- 4. Chapter 4. Derivatives from acetylene reacting with ketone [degruyterbrill.com]

- 5. 3-Methyl butynol synthesis - chemicalbook [chemicalbook.com]

- 6. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 7. Chapter 4. Derivatives from acetylene reacting with ketone [degruyterbrill.com]

- 8. airgas.com [airgas.com]

- 9. arlweb.msha.gov [arlweb.msha.gov]

- 10. nexair.com [nexair.com]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide on the Solubility of 3-Methyl-1-butyn-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methyl-1-butyn-3-ol (also known as methylbutynol) in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, purification processes, and formulation development within the pharmaceutical and chemical industries.

Core Concepts: Solubility and Miscibility

Solubility is a quantitative measure of the maximum amount of a solute that can dissolve in a specific amount of a solvent at a given temperature to form a saturated solution. It is typically expressed in units such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , in contrast, is a qualitative term that describes the ability of two liquids to mix in all proportions, resulting in a single, homogeneous phase. If two liquids are miscible, they are considered completely soluble in each other.

The solubility of 3-methyl-1-butyn-3-ol is primarily governed by its molecular structure, which includes a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon portion. This amphiphilic nature allows it to interact favorably with a range of solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for 3-methyl-1-butyn-3-ol in a wide array of organic solvents is not extensively documented in publicly available literature. However, several sources provide qualitative and semi-quantitative information regarding its solubility and miscibility. This information is summarized in the table below.

| Solvent Classification | Solvent | Solubility/Miscibility | Citation |

| Polar Protic Solvents | Water | Soluble | [1] |

| Polar Aprotic Solvents | Acetone | Miscible | [1] |

| Aromatic Hydrocarbons | Benzene | Miscible | [1] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Miscible | [1] |

| Nonpolar Hydrocarbons | Petroleum Ether | Miscible | [1] |

| Acids | Fatty Acids | Soluble | [1] |

| Bases | Ammonia | Insoluble | [1] |

It is noteworthy that some sources describe 3-methyl-1-butyn-3-ol as "fully miscible," which generally refers to its ability to mix in all proportions with water and several common organic solvents.[1][2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of liquid or solid compounds in organic solvents.

Objective: To quickly assess whether 3-methyl-1-butyn-3-ol is miscible with a given organic solvent at room temperature.

Materials:

-

3-methyl-1-butyn-3-ol

-

Organic solvent of interest

-

Small, clear glass vials with caps

-

Vortex mixer

-

Pipettes

Procedure:

-

Initial Mixing: In a glass vial, add equal volumes (e.g., 2 mL each) of 3-methyl-1-butyn-3-ol and the test solvent.

-

Agitation: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the mixture against a well-lit background.

-

Miscible: A single, clear, and homogeneous phase indicates that the two liquids are miscible.

-

Immiscible: The formation of two distinct layers, with a visible meniscus between them, indicates that the liquids are immiscible.

-

Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.

-

-

Confirmation at Different Ratios: To confirm complete miscibility, repeat the procedure with varying volume ratios of 3-methyl-1-butyn-3-ol to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all proportions confirms miscibility.

Objective: To quantitatively determine the solubility of 3-methyl-1-butyn-3-ol in an organic solvent at a specific temperature.

Materials:

-

3-methyl-1-butyn-3-ol

-

Organic solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Sealed, airtight vials

-

Analytical balance

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-methyl-1-butyn-3-ol to a known volume of the organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solvent is fully saturated.

-

-